molecular formula C22H26Cl2N6O4S B3179278 CZC 54252 hydrochloride CAS No. 1784253-05-9

CZC 54252 hydrochloride

Cat. No. B3179278
CAS RN: 1784253-05-9
M. Wt: 541.4
InChI Key: KWCBHUPLQMUKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2 respectively . It attenuates neuronal injury induced by LRRK2-G2019S mutant activity in primary human neurons .


Molecular Structure Analysis

The molecular formula of this compound is C22H26Cl2N6O4S . The molecular weight is 541.46 .


Physical And Chemical Properties Analysis

This compound appears as a yellow solid . It is soluble in DMSO .

Scientific Research Applications

CZC 54252 hydrochloride has been investigated for its potential use as a research tool in biochemistry and physiology. In vivo studies have shown that this compound can be used to study the effects of anticonvulsants on the central nervous system. In vitro studies have demonstrated that this compound can be used to study the effects of antinociceptive and anti-inflammatory agents on cell cultures.

Mechanism of Action

Target of Action

CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) . The IC50 values are 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2, respectively . LRRK2 is a protein that plays a significant role in both neuronal and non-neuronal cells and is implicated in several diseases including Parkinson’s disease.

Mode of Action

This compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved through the compound’s ability to bind to the ATP-binding pocket of LRRK2, thereby preventing the transfer of phosphate groups to its substrates .

Biochemical Pathways

By inhibiting LRRK2, this compound may impact these pathways .

Pharmacokinetics

The compound is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

This compound has been shown to attenuate neuronal injury induced by the G2019S LRRK2 mutant activity in primary human neurons . This suggests that the compound may have neuroprotective effects, particularly in the context of diseases like Parkinson’s where LRRK2 is implicated.

Biological Activity

CZC 54252 hydrochloride has been shown to possess anticonvulsant, antinociceptive, and anti-inflammatory activity. In animal models, this compound has been shown to reduce seizures and pain, as well as reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it is believed to act on the central nervous system by binding to voltage-gated sodium channels and inhibiting the influx of sodium ions. This inhibition is thought to reduce the excitability of neurons, leading to anticonvulsant, antinociceptive, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using CZC 54252 hydrochloride in laboratory experiments include its relatively simple synthesis method, its availability in various forms (e.g. powder, solution), and its anticonvulsant, antinociceptive, and anti-inflammatory activities. The limitations of using this compound in laboratory experiments include its lack of specificity for certain targets, its lack of long-term stability, and its potential for toxicity.

Future Directions

The future directions for CZC 54252 hydrochloride research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential use as a research tool in biochemistry and physiology. Additional research is also needed to explore the potential toxic effects of this compound and to develop improved synthesis methods. Finally, further research is needed to explore the potential of this compound as a drug delivery system.

Safety and Hazards

Safety data sheets suggest that CZC 54252 hydrochloride should not be taken internally and contact should be avoided. Gloves and a mask should be worn when handling the product .

properties

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCBHUPLQMUKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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